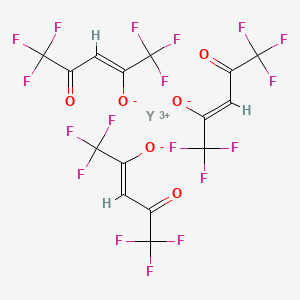

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+)

Description

The compound "(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate; yttrium(3+)" is a coordination complex where yttrium in the +3 oxidation state is chelated by three hexafluoroacetylacetonate (HFA) ligands. The HFA ligand, a β-diketone derivative with six fluorine atoms, acts as a bidentate chelator, forming stable metal complexes. The (Z)-configuration indicates the stereochemistry of the enolate, where substituents on the double bond are on the same side. These complexes are notable for their thermal stability, volatility, and applications in materials science, catalysis, and chemical vapor deposition (CVD) .

Yttrium’s +3 charge and larger ionic radius (compared to transition metals) favor a coordination number of 6–8, typically forming tris-complexes (e.g., Y(HFA)₃). Such complexes are precursors for high-performance ceramics and optical coatings due to yttrium’s role in enhancing thermal and chemical resistance .

Properties

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOUMINOGFSOBW-JVUUZWNBSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Y+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H3F18O6Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18911-76-7 | |

| Record name | Yttrium(III) hexafluoroacetylacetonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) typically involves the reaction of yttrium salts with the corresponding fluorinated organic ligand. One common method is to react yttrium chloride with (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Reduction: Reduction reactions can convert the compound to lower oxidation state species.

Substitution: The fluorinated ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield yttrium oxide, while reduction can produce yttrium metal or lower oxidation state complexes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) is used as a precursor for the synthesis of advanced materials and catalysts. Its unique coordination environment makes it a valuable component in the development of new catalytic systems.

Biology and Medicine

The compound’s potential biological applications include its use as a contrast agent in medical imaging and as a component in drug delivery systems. Its fluorinated ligands can enhance the stability and bioavailability of therapeutic agents.

Industry

In industry, (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) is utilized in the production of high-performance materials, such as fluorinated polymers and coatings. Its unique properties make it suitable for applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism by which (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) exerts its effects involves coordination with target molecules and modulation of their chemical properties. The yttrium ion can interact with various molecular targets, influencing their reactivity and stability. The fluorinated ligands can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Stoichiometric Variations

The HFA ligand forms complexes with diverse metals, varying in oxidation state, coordination geometry, and stoichiometry:

Thermal and Physical Properties

- Copper(II) HFA hydrate : Melting point ~100°C, boiling point 220°C .

- Zinc HFA dihydrate : Melting point 157–158°C .

- Barium HFA : High thermal stability due to strong ionic bonding; used in high-temperature CVD .

- Yttrium HFA : Estimated higher thermal stability (>300°C) due to strong Y–O bonds and tris-chelate structure, though exact data are unreported.

Solubility and Reactivity

- Sodium HFA : Highly water-soluble (ionic +1 charge), facilitating aqueous-phase applications .

- Transition metals (Cu²⁺, Pt²⁺) : Soluble in organic solvents (e.g., acetone, THF), ideal for solution processing .

- Yttrium HFA : Likely soluble in polar aprotic solvents (DMF, DMSO) but hydrolytically stable compared to alkali/alkaline earth salts.

Stereochemical and Electronic Effects

- The (Z)-configuration in HFA ensures optimal chelation, enhancing metal-ligand bond strength.

- Fluorine substituents increase ligand electronegativity, stabilizing the enolate and improving oxidative resistance .

- Yttrium’s larger ionic radius and +3 charge result in lower Lewis acidity compared to Al³⁺, reducing hydrolysis rates .

Biological Activity

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate; yttrium(3+) is a fluorinated compound with significant potential in various biological applications. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and industrial purposes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.

Molecular Structure and Composition

The compound's molecular formula is with a molecular weight of approximately 292.06 g/mol. The presence of fluorine atoms contributes to its reactivity and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H2F6O2Y |

| Molecular Weight | 292.06 g/mol |

| CAS Number | 207569-13-9 |

Interaction with Biological Molecules

The biological activity of (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2olate; yttrium(3+) is primarily attributed to its ability to coordinate with various biomolecules. The yttrium ion can form stable complexes with proteins and nucleic acids, influencing their structure and function. This coordination can lead to alterations in enzymatic activities and metabolic pathways.

Catalytic Properties

The compound has been investigated for its catalytic properties in biochemical reactions. Its ability to facilitate reactions such as hydrogenation and polymerization makes it a candidate for drug synthesis and other medical applications. The presence of the yttrium ion enhances the catalytic efficiency due to its favorable electronic properties.

Case Studies and Experimental Evidence

- Inhibition of Glycolysis : Recent studies have shown that fluorinated compounds similar to (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2olate exhibit potent inhibition of glycolytic enzymes. For instance, halogenated derivatives have demonstrated enhanced cytotoxic effects against glioblastoma cells by inhibiting hexokinase activity more effectively than traditional inhibitors like 2-deoxy-D-glucose (2-DG) .

- Anticancer Potential : Research indicates that fluorinated compounds can modulate cancer metabolism by targeting glycolysis pathways. The modifications introduced by fluorination improve the pharmacokinetic profile of these compounds, suggesting a new avenue for cancer treatment .

- Coordination Chemistry : Studies on the coordination behavior of yttrium complexes reveal that they can stabilize reactive intermediates in metabolic pathways. This stabilization can lead to increased efficacy in biochemical reactions involving essential biomolecules .

Potential Therapeutic Uses

The unique properties of (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2olate; yttrium(3+) position it as a promising candidate for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit glycolysis could be exploited in developing targeted therapies for aggressive cancers.

- Drug Synthesis : The compound's catalytic properties may facilitate the synthesis of complex pharmaceuticals through innovative reaction pathways.

Industrial Applications

In industrial settings, this compound's stability and reactivity make it suitable for producing advanced materials such as polymers and coatings. Its role as a catalyst can enhance production efficiency while maintaining product quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.